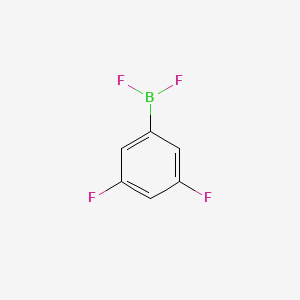![molecular formula C24H25FO7S B13424959 (2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule featuring multiple functional groups, including a thiophene ring, a fluorophenyl group, and several hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiophene ring, introduction of the fluorophenyl group, and subsequent functionalization to introduce the hydroperoxymethyl and hydroxymethyl groups. Typical synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Fluorophenyl Group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thiophene.
Functionalization: Hydroperoxymethyl and hydroxymethyl groups can be introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The hydroperoxymethyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the aromatic ring.
科学的研究の応用
Chemistry
Catalysis: The compound’s unique structure may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Used as a probe to study enzyme mechanisms.
Medicine
Therapeutics: Potential use in developing treatments for diseases due to its structural similarity to known bioactive compounds.
Industry
Materials Science: Applications in developing new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
作用機序
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxyl groups may form hydrogen bonds with active site residues.
類似化合物との比較
Similar Compounds
- (2S,3R,4R,5S,6R)-2-[3-[[5-(4-chlorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4R,5S,6R)-2-[3-[[5-(4-bromophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
The presence of the fluorophenyl group in the compound makes it unique compared to its chlorophenyl and bromophenyl analogs. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.
特性
分子式 |
C24H25FO7S |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO7S/c1-12-2-3-14(23-22(29)21(28)20(27)17(11-26)31-23)10-16(12)24(32-30)19-9-8-18(33-19)13-4-6-15(25)7-5-13/h2-10,17,20-24,26-30H,11H2,1H3/t17-,20-,21+,22-,23+,24?/m1/s1 |
InChIキー |
DWWYQBSWKAFXLP-QMXMBZCNSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)OO |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)

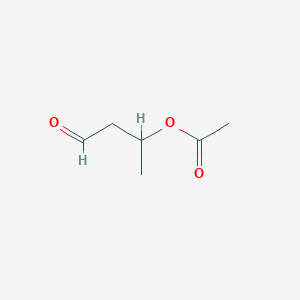
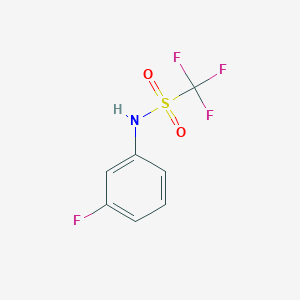

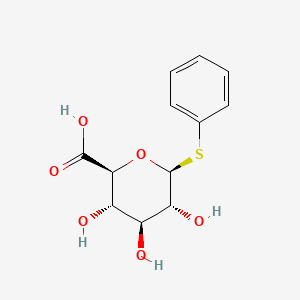

![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
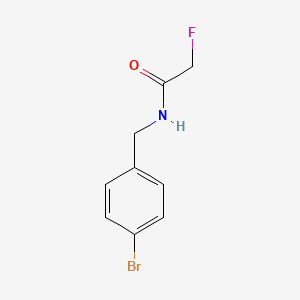
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
